molecular formula C6H8F2O B1427171 1-(3,3-Difluorocyclobutyl)ethan-1-one CAS No. 1621223-57-1

1-(3,3-Difluorocyclobutyl)ethan-1-one

Cat. No. B1427171
CAS RN: 1621223-57-1
M. Wt: 134.12 g/mol
InChI Key: OUSRYRUBLFSMDC-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)ethan-1-one, also known as DFEK, is a chemical compound with the molecular formula C6H8F2O . It is a fluoro-substituted cyclobutyl ketone, consisting of a four-membered cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an ethanone group attached to another .


Molecular Structure Analysis

The molecular structure of 1-(3,3-Difluorocyclobutyl)ethan-1-one consists of a four-membered cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an ethanone group attached to another . The InChI code for this compound is 1S/C6H8F2O/c1-4(9)5-2-6(7,8)3-5/h5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

1-(3,3-Difluorocyclobutyl)ethan-1-one is a liquid at room temperature . Its boiling point is predicted to be 137.0±40.0 °C at 760 mmHg . The density is predicted to be 1.1±0.1 g/cm3 . The vapor pressure is 7.2±0.3 mmHg at 25°C .

Scientific Research Applications

Synthesis and Material Development

The compound 1-(3,3-Difluorocyclobutyl)ethan-1-one plays a crucial role in the synthesis and development of various chemicals and materials. For instance, it serves as a building block in the multigram synthesis of 3,3-difluorocyclobutyl-substituted compounds, which include carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone (Ryabukhin et al., 2018). Additionally, it is used in the preparation of specialized molecular structures like 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) based conjugated polymers, which show promising applications in organic thin-film transistors (Chen et al., 2014).

Organic Chemistry and Catalysis

In organic chemistry, 1-(3,3-Difluorocyclobutyl)ethan-1-one contributes significantly to the study of reaction mechanisms and catalytic processes. For example, research into the cyclopropylcarbinyl-cyclobutyl-homoallylic rearrangement provides insights into symmetrical intermediates and discrete rearrangement processes, highlighting the compound's role in complex chemical reactions (Geisel et al., 1976). Furthermore, studies on yttrium-mediated conversion of vinyl Grignard reagents to 1,2-dimetalated ethane using 1-(3,3-Difluorocyclobutyl)ethan-1-one derivatives underscore its application in synthesizing ethylated alkenes and cyclopronanols (Tanaka et al., 2008).

Fragrance and Cosmetic Industry

This compound is also significant in the fragrance industry. A derivative, 1-(3,3-dimethylcyclohexyl)ethan-1-one, is used as a fragrance ingredient, illustrating the compound's potential in developing fragrant materials (Scognamiglio et al., 2013).

Safety and Hazards

The safety information for 1-(3,3-Difluorocyclobutyl)ethan-1-one indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(3,3-difluorocyclobutyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c1-4(9)5-2-6(7,8)3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSRYRUBLFSMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Difluorocyclobutyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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